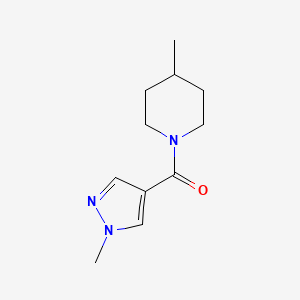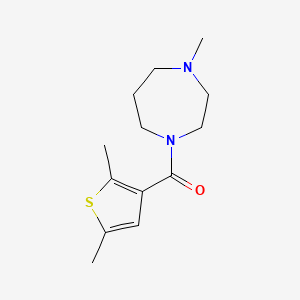
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone, also known as MDPV, is a synthetic cathinone that has gained significant attention in the scientific community due to its potential use as a research tool. MDPV is a psychoactive compound that has been found to have stimulant effects, and as such, it has been explored for its potential applications in a variety of research fields.
Wirkmechanismus
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin. This means that it blocks the reuptake of these neurotransmitters, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is responsible for the stimulant effects of this compound.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. This compound has also been found to increase the release of dopamine, norepinephrine, and serotonin in the brain. These effects can lead to feelings of euphoria, increased energy, and increased alertness.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has a number of advantages and limitations for use in lab experiments. One advantage is that it is a potent stimulant, which makes it useful for studying the effects of stimulants on the brain. However, one limitation is that its effects are short-lived, which can make it difficult to study long-term effects. Additionally, this compound is a controlled substance, which can make it difficult to obtain and use in lab experiments.
Zukünftige Richtungen
There are a number of future directions for research on (4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone. One area of research is the development of new synthetic cathinones that have similar effects to this compound but with fewer side effects. Another area of research is the development of new treatments for addiction to stimulants such as this compound. Additionally, research is needed to better understand the long-term effects of this compound use on the brain and body.
Synthesemethoden
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone can be synthesized through a number of different methods, including the reaction of pyrazole with piperidine and methyl iodide. Other methods involve the use of reagents such as acetic anhydride and thionyl chloride. The synthesis of this compound is a complex process that requires specialized knowledge and equipment.
Wissenschaftliche Forschungsanwendungen
(4-Methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone has been studied for its potential applications in a variety of research fields, including neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of stimulants on the brain, including the mechanisms of action and the effects on neurotransmitter systems. In pharmacology, this compound has been studied for its potential use as a therapeutic agent, particularly in the treatment of depression and other mood disorders. In toxicology, this compound has been studied for its potential toxicity and the effects on the body.
Eigenschaften
IUPAC Name |
(4-methylpiperidin-1-yl)-(1-methylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-3-5-14(6-4-9)11(15)10-7-12-13(2)8-10/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDLXVKLRRBUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2=CN(N=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-benzylpiperazin-1-yl)ethyl]-3-ethyl-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B7501808.png)
![(3R)-1-[(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl]piperidin-3-ol](/img/structure/B7501814.png)

![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B7501838.png)







